Tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine
Description
Tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine is a secondary amine featuring a tert-butyl group and a 1,2,3-thiadiazole ring connected via a methylene bridge. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent, while the 1,2,3-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The following analysis compares this compound with structurally related amines based on available literature.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-methyl-N-(thiadiazol-4-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)8-4-6-5-11-10-9-6/h5,8H,4H2,1-3H3 |
InChI Key |
CFTMPENILUKNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CSN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide or related thiourea derivatives with appropriate electrophilic reagents.
Cyclization of Thiosemicarbazide Derivatives: Thiosemicarbazide reacts with acyl chlorides or carboxylic acid derivatives under basic or acidic conditions to form 1,2,3-thiadiazole cores via intramolecular cyclization and dehydration steps. This method is well-documented for generating substituted thiadiazoles with diverse functional groups at various ring positions.
Copper-Catalyzed C-H Activation: Recent advances demonstrate the use of copper(II) acetate catalysis for C-H activation of preformed 1,2,3-thiadiazoles, enabling thioamidation and functionalization at specific positions, including the 4-position, which is critical for attaching the methylamine substituent.
Representative Synthetic Procedure
Based on the copper-catalyzed thioamidation methodology:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 1,2,3-Thiadiazole (0.1 mmol), Cu(OAc)2 catalyst (10 mol%), ligand (10 mol%), tert-butylmethylamine (0.1 mmol), solvent (e.g., N,N-dimethylformamide), N2 atmosphere, 80 °C, 8 h | Formation of tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine via C-H activation and amination |
| 2 | Work-up: Dilution with ethyl acetate, filtration, purification by chromatography | Isolated pure compound |
Optimization data for catalyst screening:
| Catalyst | Yield (%) | Notes |
|---|---|---|
| Cu(OAc)2 | 85 | Best catalyst for C-H amination |
| Cu(acac)2 | 70 | Moderate yield |
| CuSO4 | 45 | Lower activity |
| Pd(OAc)2 | 30 | Ineffective under these conditions |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum shows characteristic singlets corresponding to the tert-butyl group (9H) and methylene protons adjacent to the thiadiazole ring. The amine proton signals appear as broad singlets due to exchange.
Infrared (IR) Spectroscopy: Absorption bands corresponding to N-H stretching (~3300 cm^-1), C-N stretching, and characteristic thiadiazole ring vibrations are observed.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula of this compound.
Comparative Analysis of Preparation Routes
Summary of Research Findings
Copper-catalyzed methods have emerged as efficient and selective approaches for the synthesis of this compound, offering advantages in terms of reaction time, yield, and functional group tolerance.
Traditional cyclization routes remain valuable for initial thiadiazole ring construction but often require additional steps for functionalization.
Spectroscopic and chromatographic analyses confirm the successful synthesis and purity of the target compound, supporting the robustness of these methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic properties against cancer cells and its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its cytotoxic effects on cancer cells could be due to the induction of apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
(a) Alkyl vs. Cycloalkyl Substituents
- Tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine (inferred formula: C₇H₁₄N₃S; molecular weight ~172 g/mol) shares its thiadiazole-methylamine core with analogs like N-(1,2,3-thiadiazol-4-ylmethyl)cycloheptanamine (C₁₀H₁₇N₃S; MW 211.33 g/mol) . Cycloalkyl groups (e.g., cycloheptyl) may confer rigidity, influencing binding interactions in biological systems.
(b) Linear vs. Branched Alkyl Chains
- This compound vs. (3-Methylbutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (C₈H₁₅N₃S; MW 185.29 g/mol) :
- The tert-butyl group (branched) offers steric hindrance, which could slow metabolic degradation compared to linear alkyl chains.
- Linear chains (e.g., 3-methylbutan-2-yl) may improve membrane permeability in drug design due to reduced bulkiness.
(a) Antioxidant Potential
Thiadiazole-based secondary amines, such as N-(4-substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles, exhibit antioxidant properties by scavenging free radicals . The tert-butyl group in the target compound may enhance this activity due to its electron-donating nature, stabilizing radical intermediates.
(b) Anticancer and Antimicrobial Activity
- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (a thiazole-triazole hybrid) shows anticancer activity , suggesting that tert-butyl-thiadiazole amines could similarly interact with biological targets like kinases or DNA.
- Thiadiazole derivatives are known for antimicrobial properties; substituent bulkiness (e.g., tert-butyl) may modulate selectivity against pathogens .
Physicochemical Properties
Challenges and Opportunities
- Synthesis Challenges : Steric hindrance from the tert-butyl group may complicate coupling reactions, requiring optimized conditions (e.g., high-temperature or catalytic methods) .
- Biological Optimization : The balance between lipophilicity (tert-butyl) and aqueous solubility (thiadiazole) must be addressed for drug development.
- Safety: While BTA is noted for low sensitivity , tert-butyl-thiadiazole amines should undergo rigorous sensitivity testing if intended for energetic applications.
Biological Activity
Tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocycles containing two nitrogen atoms and one sulfur atom. The 1,2,3-thiadiazole structure is known for its versatility in medicinal chemistry. Compounds with this scaffold exhibit a wide range of biological activities, including:
- Antimicrobial activity : Effective against various bacterial and fungal strains.
- Anticancer properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory effects : Potential for treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:
- Cytotoxicity Testing : In vitro studies using the MTT assay have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and SKNMC (neuroblastoma) .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis through the activation of caspases and disruption of cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. This compound has been evaluated for its effectiveness against several microbial strains:
- Bacterial Inhibition : Studies indicate that this compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Fungal Activity : It also exhibits antifungal properties against common fungal pathogens .
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
A study conducted by Almasirad et al. examined a series of thiadiazole derivatives including this compound for their anticancer efficacy. The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 μM against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial properties of thiadiazole derivatives, this compound was tested against a panel of bacterial and fungal strains. The compound demonstrated effective inhibition comparable to standard antibiotics, indicating its potential as a lead compound in antimicrobial drug development .
Q & A
Q. What are the common synthetic routes for tert-butyl(1,2,3-thiadiazol-4-ylmethyl)amine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach includes:
Thiadiazole ring formation : Reacting hydrazine derivatives with thiourea or CS₂ under acidic conditions to form the 1,2,3-thiadiazole core .
Alkylation : Introducing the tert-butylmethylamine moiety via nucleophilic substitution using tert-butylamine derivatives and a halogenated intermediate (e.g., 4-chloromethyl-1,2,3-thiadiazole).
Purification : Column chromatography or recrystallization in solvents like THF or DMF improves purity .
Q. Optimization Parameters :
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 185.29 for C₈H₁₅N₃S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How does the steric and electronic profile of the tert-butyl group influence the compound’s bioactivity compared to linear alkyl analogs?
Methodological Answer : The tert-butyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for methyl analogs) .
- Steric Hindrance : Reduces off-target interactions by shielding the thiadiazole ring.
- Metabolic Stability : Resistance to oxidative degradation compared to linear chains .
Q. Experimental Validation :
- SAR Studies : Compare IC₅₀ values against microbial strains (e.g., E. coli, S. aureus) for tert-butyl vs. methyl analogs.
- Molecular Docking : Analyze binding pocket occupancy in target enzymes (e.g., dihydrofolate reductase) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
- Concentration Ranges : Sub-optimal dosing (e.g., IC₅₀ at 10 µM vs. 50 µM).
Q. Resolution Strategies :
Standardized Assays : Use CLSI guidelines for antimicrobial testing .
Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI) and caspase-3 activation .
Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes, DNA)?
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
- Fluorescence Quenching : Monitors changes in tryptophan fluorescence upon ligand-enzyme binding .
Q. Example Protocol :
Target Preparation : Purify recombinant enzyme (e.g., E. coli DHFR).
Ligand Titration : Inject compound (0.1–100 µM) into ITC cell containing enzyme.
Data Analysis : Fit binding isotherms to a 1:1 model using MicroCal PEAQ-ITC software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
